4-Allyl-2-methoxyphenyl isobutyrate
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Overview
Description
4-Allyl-2-methoxyphenyl isobutyrate is an organic compound that belongs to the class of phenylpropanoids. It is derived from eugenol, a naturally occurring compound found in various essential oils, particularly in clove oil. This compound is known for its pleasant aroma and is used in the fragrance and flavor industries. Additionally, it has shown potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-methoxyphenyl isobutyrate typically involves the esterification of 4-Allyl-2-methoxyphenol (eugenol) with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of eugenol and isobutyric acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then separated and purified using industrial distillation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-methoxyphenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against breast cancer.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Mechanism of Action
The biological activities of 4-Allyl-2-methoxyphenyl isobutyrate are attributed to its interaction with various molecular targets. For instance, it has been shown to inhibit the growth of cancer cells by modulating the expression of genes involved in cell proliferation and apoptosis . The compound interacts with receptors such as estrogen receptor alpha (ERα) and epidermal growth factor receptor (EGFR), leading to the inhibition of signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
4-Allyl-2-methoxyphenyl isobutyrate is similar to other eugenol derivatives, such as:
- 4-Allyl-2-methoxyphenyl cinnamate
- 4-Allyl-2-methoxyphenyl benzoate
- 4-Allyl-2-methoxyphenyl acetate
Uniqueness
What sets this compound apart is its specific ester group, which imparts unique chemical and biological properties. Its isobutyrate moiety enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
84604-53-5 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
HWQRDSDZKQARQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |
Origin of Product |
United States |
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